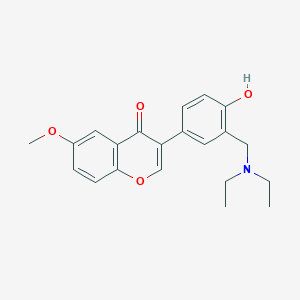

1-Bencil 4-metil piperidina-1,4-dicarboxilato

Descripción general

Descripción

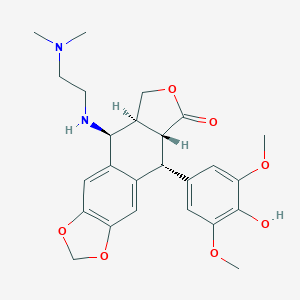

1-Benzyl 4-methyl piperidine-1,4-dicarboxylate (1-BMPPD) is a synthetic organic compound that has been used in various scientific studies for its properties as a ligand and its potential applications in drug discovery and development. 1-BMPPD has been studied for its ability to bind to various proteins and receptors, and is of interest to researchers due to its potential to be used in a variety of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Síntesis de compuestos medicinales

1-Bencil 4-metil piperidina-1,4-dicarboxilato sirve como bloque de construcción en la síntesis de varios compuestos medicinales. Por ejemplo, se puede utilizar en la creación de furo piridinas espirocíclicas, que actúan como ligandos para los receptores σ sensibles a haloperidol .

Investigación sobre el tratamiento del VIH

Este compuesto está involucrado en el diseño y la síntesis de nuevos derivados de piperidin-4-ol, que se evalúan por su potencial para tratar el VIH. Estos derivados se caracterizan por altos rendimientos y métodos analíticos exhaustivos que incluyen RMN, MS y análisis elemental .

Aplicaciones farmacéuticas

La familia más amplia de derivados de piperidina, que incluye this compound, ha visto avances en las aplicaciones farmacéuticas. Estos avances abarcan el descubrimiento y la evaluación biológica de posibles fármacos que contienen la parte piperidina .

Actividad antimalárica

La investigación sobre derivados de piperidina 1,4-disustituidos, relacionados con this compound, ha llevado a la síntesis de nuevos compuestos activos contra Plasmodium falciparum. Estos esfuerzos apuntan a producir fármacos antimaláricos rentables con menos efectos secundarios .

Safety and Hazards

Direcciones Futuras

Piperidones, including 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, future research may focus on the synthesis of position isomeric piperidones and their derivatives, as well as their varied biological applications .

Mecanismo De Acción

Target of Action

The primary target of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as an essential co-receptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of one basic nitrogen atom in the compound . Most antagonists of the CCR5 receptor, including 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, also feature two or more lipophilic groups .

Biochemical Pathways

The compound’s interaction with the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering cells, thereby inhibiting the progression of the infection .

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -6.59 cm/s . The compound’s lipophilicity, as measured by various Log Po/w values, ranges from 1.68 to 3.11 .

Result of Action

The result of the compound’s action is the inhibition of HIV-1 entry into cells . This inhibition can potentially slow the progression of HIV-1 infection and may be beneficial in the treatment of HIV .

Propiedades

IUPAC Name |

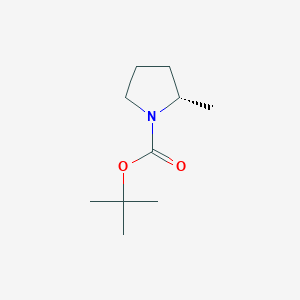

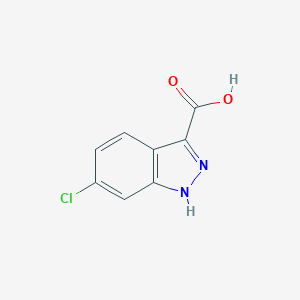

1-O-benzyl 4-O-methyl piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-19-14(17)13-7-9-16(10-8-13)15(18)20-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMXUTJFULFSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363719 | |

| Record name | 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138163-07-2 | |

| Record name | 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium;(2S,5R,6R)-6-[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B139058.png)